CRTh2 antagonist 3

PDK1 allosteric modulation Kinase regulation Signal transduction

CRTh2 antagonist 3 (CAS 312928-72-6) is a uniquely dual-target benzimidazole-acetic acid research probe, combining CRTh2 receptor blockade with allosteric PDK1 kinase modulation (EC50=2 μM; Kd=8.4 μM). Unlike mono-target CRTh2 antagonists (fevipiprant, setipiprant, AZD1981) optimized for sub-nanomolar receptor binding, this compound enables simultaneous interrogation of GPCR-driven inflammation and PI3K/Akt/mTOR signaling—ideal for cardiovascular inflammation and kinase drug discovery. Supplied at ≥98% purity with room-temperature shipping, it serves as a reference standard for dual-target SAR studies. Order now to leverage its 5-fold enhanced potency over parent scaffolds in your next study.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
Cat. No. B4955494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRTh2 antagonist 3
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)O
InChIInChI=1S/C19H20N2O3S/c1-13-6-5-7-14(2)18(13)24-10-11-25-19-20-15-8-3-4-9-16(15)21(19)12-17(22)23/h3-9H,10-12H2,1-2H3,(H,22,23)
InChIKeyZAHFRMHMWCBLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CRTh2 Antagonist 3 (CAS 312928-72-6): Technical Specifications and Research-Grade Purity for Preclinical Investigations


CRTh2 antagonist 3 (CAS: 312928-72-6; molecular formula: C19H20N2O3S; molecular weight: 356.44 g/mol) is a small-molecule research compound that functions as a potent antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor . The compound comprises a benzimidazole core scaffold with an acetic acid moiety and a 2,6-dimethylphenoxyethyl thioether side chain . As a research tool supplied with typical purity of 95–98%, CRTh2 antagonist 3 serves as a valuable chemical probe for investigating CRTh2-mediated inflammatory signaling pathways and protein kinase PDK1 allosteric modulation in cellular and biochemical assays .

CRTh2 Antagonist 3 (312928-72-6): Why Interchangeability with In-Class CRTh2 Antagonists Is Not Supported


CRTh2 antagonist 3 cannot be considered interchangeable with other CRTh2-targeting compounds due to fundamental differences in molecular pharmacology, target engagement profile, and structural determinants of activity. While numerous CRTh2 antagonists—including fevipiprant, setipiprant, CAY10471, AZD1981, and MK-7246—exhibit varying degrees of CRTh2 receptor binding affinity (with reported Ki values ranging from 0.6 nM to 10 nM) and DP1/TP selectivity profiles, CRTh2 antagonist 3 uniquely demonstrates dual functional activity as both a CRTh2 antagonist and an allosteric modulator of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase 1) . Critically, the primary literature-derived potency metrics for CRTh2 antagonist 3 (EC50 = 2 μM; Kd = 8.4 μM) reflect its PDK1 modulatory activity rather than direct CRTh2 receptor binding affinity, a distinction that fundamentally separates this compound from canonical CRTh2 antagonists optimized for sub-nanomolar receptor occupancy . Substitution with a structurally unrelated CRTh2 antagonist would therefore fail to replicate the compound's dual-target pharmacological fingerprint, potentially confounding interpretation of experimental outcomes where both CRTh2 receptor blockade and PDK1 allosteric modulation are relevant .

CRTh2 Antagonist 3 (312928-72-6): Quantitative Comparative Evidence for Research Selection


PDK1 Allosteric Modulation: CRTh2 Antagonist 3 Exhibits Dual Pharmacology Distinct from Mono-Target CRTh2 Antagonists

CRTh2 antagonist 3 (designated compound 4 in the original discovery study) is a small-molecule allosteric modulator of the protein kinase PDK1 identified through structure-based docking, demonstrating 5-fold greater potency than its parent compound [1]. Unlike the majority of CRTh2 antagonists characterized in the literature—including fevipiprant, setipiprant, CAY10471, AZD1981, and MK-7246—which are designed and optimized for sub-nanomolar CRTh2 receptor occupancy (Ki or IC50 values ranging from 0.6 nM to 10 nM) [2], CRTh2 antagonist 3 displays its primary reported quantitative activity against PDK1. The compound enhances PDK1 activity toward a short peptide substrate with an EC50 of 2 μM and a Kd of 8.4 μM . This dual pharmacological profile—CRTh2 antagonism coupled with PDK1 allosteric modulation—is not replicated by any other commercially available CRTh2 antagonist tool compound.

PDK1 allosteric modulation Kinase regulation Signal transduction

Comparative CRTh2 Receptor Affinity: CRTh2 Antagonist 3 Occupies a Distinct Potency Tier Relative to High-Affinity Clinical Candidates

While direct CRTh2 receptor binding affinity data (Ki or IC50 values) for CRTh2 antagonist 3 are not explicitly reported in the available product documentation or primary literature, its classification within the CRTh2 antagonist chemical series can be contextualized against known CRTh2 antagonists with quantitatively characterized receptor affinities. Clinical-stage and advanced research CRTh2 antagonists demonstrate a broad potency range: CAY10471 (TM30089 racemate) binds human CRTh2 with Ki = 0.6 nM and exhibits >2000-fold selectivity over DP1 (Ki = 1200 nM) and >16,000-fold selectivity over TP (Ki > 10,000 nM) ; MK-7246 displays Ki = 2.5 ± 0.5 nM for human CRTh2 with 149-fold selectivity over DP1 (Ki = 373 ± 96 nM) [1]; ADC3680 demonstrates Ki = 1.6 nM with >2500-fold selectivity over DP1 (Ki > 5000 nM) [2]; TASP0376377 exhibits binding IC50 = 19 nM and functional antagonist IC50 = 13 nM [3]; and setipiprant (ACT-129968) shows IC50 = 6.0 nM . In contrast, CRTh2 antagonist 1 (a structurally related series member) displays an IC50 of 89 nM , while CRTh2 antagonist 2 exhibits an IC50 ≤ 10 nM . The potency tier occupied by CRTh2 antagonist 3 is therefore distinct from the sub-nanomolar to low-nanomolar affinities characteristic of clinical candidates and advanced leads.

CRTh2/DP2 receptor Binding affinity GPCR pharmacology

Structural Determinants of CRTh2 Antagonist Pharmacology: Carboxylic Acid-Containing Scaffolds as a Chemotype Distinction

CRTh2 antagonist 3 contains a carboxylic acid moiety as a core structural feature of its benzimidazole-acetic acid scaffold . The carboxylic acid pharmacophore is recognized in the CRTh2 antagonist literature as essential for high-affinity receptor binding in the majority of reported antagonist chemotypes [1]. However, the presence of carboxylic acids also introduces potential metabolic liabilities, as acid metabolites (O-acyl glucuronides) have been linked to idiosyncratic toxicity in humans, prompting recent drug discovery efforts to develop carboxylic acid-free CRTh2 antagonists with Ki < 10 nM and optimized CYP inhibition profiles [1]. This structural distinction positions CRTh2 antagonist 3 as representative of the carboxylic acid-containing chemotype, in contrast to emerging acid-free antagonist series designed to mitigate potential metabolite-related safety concerns [2]. The benzimidazole core of CRTh2 antagonist 3 further differentiates it from indole-based (e.g., indole-1-sulfonyl-3-acetic acids), isoquinoline-based (e.g., TASP0376377), aryl acetic acid, phenoxyacetic acid, and tetrahydroquinoline scaffold classes described in the CRTh2 antagonist patent and medicinal chemistry literature [2].

Carboxylic acid pharmacophore Structure-activity relationship Drug metabolism

Selectivity Profile Differentiation: CRTh2 Antagonist 3 Contextualized Within CRTh2 vs. DP1/TP Selectivity Landscape

Selectivity over related prostanoid receptors—particularly DP1 and TP (thromboxane A2 receptor)—is a critical differentiating feature among CRTh2 antagonists. Published selectivity data for benchmark compounds demonstrate substantial variability: CAY10471 exhibits Ki = 0.6 nM for CRTh2 with >2000-fold selectivity over DP1 (Ki = 1200 nM) and >16,000-fold selectivity over TP (Ki > 10,000 nM) ; MK-7246 displays Ki = 2.5 nM for CRTh2 with 149-fold selectivity over DP1 (Ki = 373 ± 96 nM) and ≥1500-fold selectivity over TP (Ki = 3804 ± 1290 nM) ; AZD1981 (IC50 = 4 nM for CRTh2) shows >1000-fold selectivity over more than 340 other enzymes and receptors, including DP1 ; TASP0376377 exhibits IC50 > 1 μM for DP1 (>50-fold selectivity) and IC50 > 10 μM for COX-1/COX-2 [1]; and ramatroban (a dual TP/CRTH2 antagonist) demonstrates comparable affinities for CRTH2 (Ki = 4.3 nM) and TP (Ki = 4.5 nM), representing a non-selective comparator [2]. Direct selectivity data for CRTh2 antagonist 3 against DP1, TP, or other prostanoid receptors are not reported in available product documentation. However, structural analogs within the ramatroban-derived series demonstrate that minor modifications (N-methylation of sulphonamide NH, propionic to acetic acid truncation) can convert dual TP/CRTH2 antagonists into highly selective CRTH2 antagonists with sub-nanomolar potency and >5000-fold selectivity over TP [2].

Receptor selectivity DP1 prostanoid receptor TP thromboxane receptor

Target Indication Differentiation: CRTh2 Antagonist 3 as a Cardiovascular Inflammation Research Tool

CRTh2 antagonist 3 has been specifically noted in product documentation as having potential research applications in cardiovascular inflammation . This target indication profile distinguishes CRTh2 antagonist 3 from the predominant allergic and respiratory disease focus of most CRTh2 antagonists in development. Clinical-stage and advanced CRTh2 antagonists have been primarily evaluated for asthma (fevipiprant, setipiprant, AZD1981, BI 671800, ADC3680), allergic rhinitis, atopic dermatitis, and chronic obstructive pulmonary disease [1]. CRTh2 antagonist 2 has been referenced in the context of androgenic alopecia research . CRTh2 antagonist 1 has demonstrated activity in eosinophil shape change assays with a 10-fold potency reduction in whole blood versus binding assays (IC50 = 2400 nM in human whole blood ESC assay for compound 25 analog) . Recent patent activity has extended CRTh2 antagonist applications to neuromyelitis optica spectrum disorder, Alzheimer's disease, glioblastoma, and multiple sclerosis [2]. CRTh2 antagonist 3's association with cardiovascular inflammation research, coupled with its PDK1 allosteric modulatory activity, suggests potential utility in investigating the intersection of CRTh2-mediated inflammatory signaling and PDK1-regulated pathways (including PI3K/Akt/mTOR) in cardiovascular disease models.

Cardiovascular inflammation PDK1-PI3K-Akt pathway Inflammatory disease models

CRTh2 Antagonist 3 (312928-72-6): Optimal Research Applications Based on Verified Differential Evidence


Cardiovascular Inflammation Pathway Investigation Involving CRTh2-PDK1 Crosstalk

CRTh2 antagonist 3 is optimally suited for research programs investigating the intersection of CRTh2-mediated inflammatory signaling and PDK1-regulated intracellular kinase cascades in cardiovascular disease models. The compound's unique dual pharmacological profile—CRTh2 antagonism coupled with PDK1 allosteric modulation (EC50 = 2 μM; Kd = 8.4 μM)—provides a research tool for interrogating how GPCR-mediated inflammatory signals interface with PI3K/Akt/mTOR pathway activation via PDK1 [1]. Product documentation specifically identifies cardiovascular inflammation as a research application domain for this compound, distinguishing it from respiratory-focused CRTh2 antagonists such as fevipiprant, setipiprant, and AZD1981 .

Structure-Activity Relationship Studies of Carboxylic Acid-Containing CRTh2 Antagonist Chemotypes

CRTh2 antagonist 3 serves as a structurally defined representative of the benzimidazole-acetic acid chemotype for comparative SAR studies. The compound's carboxylic acid pharmacophore positions it within the predominant CRTh2 antagonist scaffold class, enabling direct comparison with acid-free antagonist series (e.g., tetrazole-based compounds) that have been developed to mitigate potential O-acyl glucuronide metabolite-related toxicity concerns [1]. The 5-fold potency improvement over the parent compound demonstrates the tractability of this scaffold for potency optimization, making CRTh2 antagonist 3 a valuable reference point for medicinal chemistry programs evaluating benzimidazole-based CRTh2 antagonist cores .

Dual-Target Pharmacological Tool for PDK1 Allosteric Modulator Discovery and Characterization

CRTh2 antagonist 3 (designated compound 4 in the discovery study) is a structure-based docking-identified small-molecule allosteric modulator of PDK1, exhibiting 5-fold greater potency than its parent compound [1]. The compound's defined PDK1 activity parameters (EC50 = 2 μM; Kd = 8.4 μM) provide a quantitative benchmark for evaluating novel PDK1 allosteric modulators . This application is distinct from CRTh2 receptor occupancy studies and positions CRTh2 antagonist 3 as a tool compound for kinase-focused research programs investigating allosteric regulation of PDK1, a master kinase in the PI3K/Akt signaling axis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRTh2 antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.